![molecular formula C6H12N4O B13246072 2-[2-(1H-1,2,3-Triazol-1-yl)ethoxy]ethan-1-amine](/img/structure/B13246072.png)
2-[2-(1H-1,2,3-Triazol-1-yl)ethoxy]ethan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-(1H-1,2,3-Triazol-1-yl)ethoxy]ethan-1-amine is a compound that features a 1H-1,2,3-triazole ring, which is a five-membered ring containing three nitrogen atoms. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The presence of the triazole ring imparts unique chemical properties, making it a valuable building block for the development of new molecules with diverse functionalities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(1H-1,2,3-Triazol-1-yl)ethoxy]ethan-1-amine typically involves a multi-step process. One common method is the “click” chemistry approach, which involves the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This reaction is highly efficient and regioselective, producing 1,2,3-triazoles in high yields.
Starting Materials: The synthesis begins with the preparation of an azide and an alkyne. For example, 2-azidoethanol and propargylamine can be used as starting materials.
Reaction Conditions: The azide and alkyne are reacted in the presence of a copper(I) catalyst, such as copper sulfate and sodium ascorbate, in a suitable solvent like water or a mixture of water and an organic solvent. The reaction is typically carried out at room temperature or slightly elevated temperatures.
Product Isolation: The resulting 1,2,3-triazole product is then isolated and purified using standard techniques such as column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
化学反応の分析
Types of Reactions
2-[2-(1H-1,2,3-Triazol-1-yl)ethoxy]ethan-1-amine can undergo various chemical reactions, including:
Substitution Reactions: The triazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace a leaving group attached to the ring.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.
Complexation: The triazole ring can form coordination complexes with metal ions, which can be useful in catalysis and materials science.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols. Reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted triazole derivatives, while oxidation and reduction can produce different oxidation states of the compound.
科学的研究の応用
2-[2-(1H-1,2,3-Triazol-1-yl)ethoxy]ethan-1-amine has a wide range of applications in scientific research:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting enzymes or receptors.
Bioconjugation: The triazole ring is often used in bioconjugation techniques to link biomolecules such as proteins, peptides, and nucleic acids.
Materials Science: The compound can be incorporated into polymers and other materials to impart specific properties, such as increased stability or enhanced conductivity.
Catalysis: The triazole ring can act as a ligand in metal-catalyzed reactions, improving the efficiency and selectivity of the catalytic process.
作用機序
The mechanism of action of 2-[2-(1H-1,2,3-Triazol-1-yl)ethoxy]ethan-1-amine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The triazole ring can form hydrogen bonds and other interactions with the active site of the target, leading to inhibition or activation of the target’s function.
類似化合物との比較
Similar Compounds
1-(2-Hydroxyethyl)-1H-1,2,3-triazole: This compound is similar in structure but lacks the ethoxy group.
2-(1H-1,2,3-Triazol-1-yl)ethanol: This compound has a hydroxyl group instead of an amine group.
1-(2-Aminoethyl)-1H-1,2,3-triazole: This compound has an amino group directly attached to the triazole ring.
Uniqueness
2-[2-(1H-1,2,3-Triazol-1-yl)ethoxy]ethan-1-amine is unique due to the presence of both an ethoxy and an amine group, which allows for versatile chemical modifications and applications. The combination of these functional groups with the triazole ring enhances its potential for use in various fields, including medicinal chemistry, materials science, and catalysis.
特性
分子式 |
C6H12N4O |
|---|---|
分子量 |
156.19 g/mol |
IUPAC名 |
2-[2-(triazol-1-yl)ethoxy]ethanamine |
InChI |
InChI=1S/C6H12N4O/c7-1-5-11-6-4-10-3-2-8-9-10/h2-3H,1,4-7H2 |
InChIキー |
UQBKTEVGUUMKTL-UHFFFAOYSA-N |
正規SMILES |
C1=CN(N=N1)CCOCCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


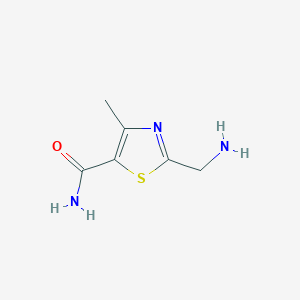
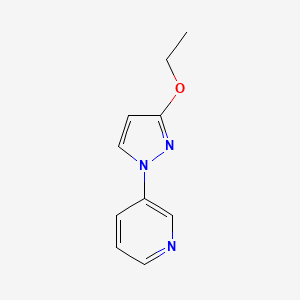
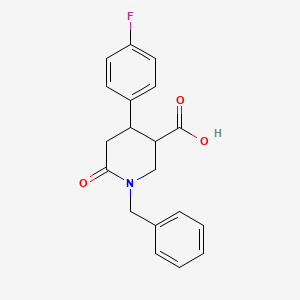
![1-[(1-Aminopropan-2-YL)sulfanyl]-4-chlorobenzene](/img/structure/B13246014.png)
![N-{2-[(2-ethylbutyl)amino]ethyl}cyclopropanecarboxamide](/img/structure/B13246019.png)
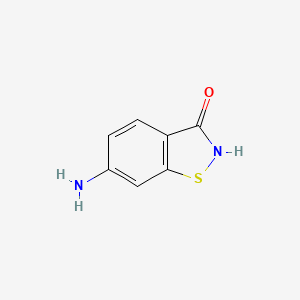
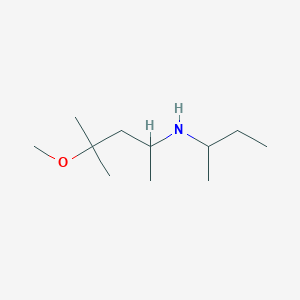
![2-[2,7-Bis(trifluoromethyl)-1H-indol-3-yl]ethan-1-amine hydrochloride](/img/structure/B13246042.png)

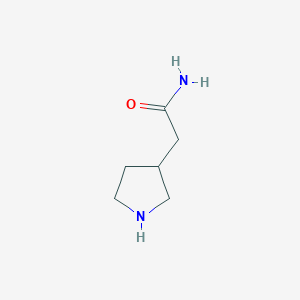
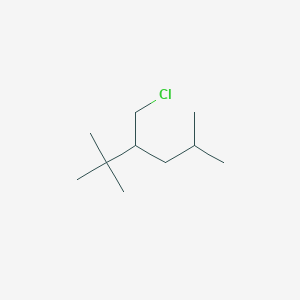

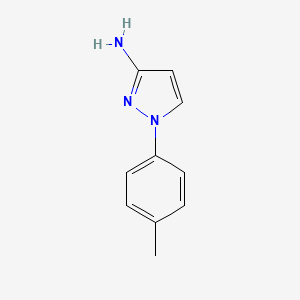
![5-[Ethyl(methyl)amino]piperidine-3-carboxylic acid](/img/structure/B13246068.png)
